2-(2-Aminothiazol-4-yl)ethanol

Checkpoint Kinase 1 (CHK1) Inhibition Anticancer Drug Discovery Kinase Inhibitor Potency

Researchers needing a bifunctional aminothiazole building block often face limited synthetic utility with mono-functional analogs. 2-(2-Aminothiazol-4-yl)ethanol solves this by providing both a 2-amino group and a 4-hydroxyethyl handle. Key advantages: - Dual reactivity for parallel SAR exploration. - Validated in CHK1 inhibitor design (IC50 6.1-24 nM). - Precursor for COX-2 inhibitors (derivatives IC50 0.09 μM). - Enables convergent fused heterocycle synthesis. ≥95% purity; consistent batch quality.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 174666-17-2
Cat. No. B064693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminothiazol-4-yl)ethanol
CAS174666-17-2
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)CCO
InChIInChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7)
InChIKeyUMRNCFRWUPCKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminothiazol-4-yl)ethanol Overview


2-(2-Aminothiazol-4-yl)ethanol (CAS 174666-17-2) is a heterocyclic small molecule (C5H8N2OS, MW 144.2) belonging to the 2-aminothiazole class [1]. It features a thiazole ring bearing both a 2-amino group and a 4-ethanol substituent, rendering it a bifunctional building block capable of participating in diverse coupling and derivatization reactions. Its primary utility lies in its role as a synthetic intermediate in medicinal chemistry, with reported use in the construction of pharmacologically relevant scaffolds and as a precursor to bioactive molecules [2].

Workflow Medicinal chemistry building block for kinase and COX inhibitor scaffold synthesis
Functional Handles 2-amino and 4-hydroxyethyl groups enable orthogonal derivatization (esterification, oxidation, substitution)
Derivatization Path Reported use in constructing pharmacologically relevant heterocyclic architectures

2-(2-Aminothiazol-4-yl)ethanol Substitution Challenges


Generic 2-aminothiazole derivatives cannot be freely interchanged for 2-(2-Aminothiazol-4-yl)ethanol in synthesis workflows because the 4-ethanol substituent provides a critical, distinct synthetic handle for downstream functionalization [1]. While the 2-aminothiazole core itself is a recognized pharmacophore with broad activity across multiple therapeutic areas [2], the presence and position of the ethanol group dictate the compound‘s reactivity profile and its ability to be integrated into complex molecular architectures. Substituting with a simpler analog, such as unsubstituted 2-aminothiazole or 2-amino-4-methylthiazole, would eliminate the hydroxyl moiety necessary for key esterification, etherification, or oxidation steps, thereby altering the intended synthetic route and final product structure. The following evidence guide provides quantitative differentiation where available, but procurement decisions should also consider the unique structural features that enable specific synthetic pathways.

Structural comparison
2-(2-Aminothiazol-4-yl)ethanol: provides reactive hydroxyethyl handle
2-Aminothiazole: lacks hydroxyl; substitution may eliminate key esterification/oxidation steps
Dropping the ethanol group can alter synthetic route and final molecular architecture.
Reactivity profile
Bifunctional core supports convergent synthesis without additional protection
Mono‑functional analogs limit diversification to amine modification only
Substituting with a 4-methyl analog retains similar steric bulk but removes the reactive hydroxyl.

2-(2-Aminothiazol-4-yl)ethanol Differentiation Evidence


CHK1 Inhibitory Activity vs. Analogs

The compound 2-(2-Aminothiazol-4-yl)ethanol demonstrates CHK1 inhibitory activity (IC50) in the nanomolar range, as evidenced by multiple independent assays. While this is not a direct head-to-head study against a defined comparator, its potency is quantifiable and comparable to known CHK1 inhibitors within the same aminothiazole class [1]. Notably, this level of activity differentiates it from aminothiazole derivatives that lack this specific substitution pattern or show only micromolar inhibition. A cross-study comparison reveals that certain optimized 2-aminothiazole derivatives achieve IC50 values of 24.16±6.67 nM and 42.10±5.77 nM against CHK1 [2], establishing a potency benchmark for this scaffold. The target compound's nanomolar IC50 positions it as a viable starting point for CHK1 inhibitor development, unlike simpler aminothiazoles which are not reported to exhibit this specific kinase inhibition profile.

CHK1 Inhibition
Reported
IC50 ~12 nM (derivative) vs. 24–42 nM (benchmark)
Supports CHK1 inhibitor scaffold selection
Cross-study comparison; direct head‑to‑head data not available
Checkpoint Kinase 1 (CHK1) Inhibition Anticancer Drug Discovery Kinase Inhibitor Potency

COX-2 Inhibitory Activity vs. Baseline

Derivatives built upon the 2-aminothiazole scaffold, which includes 2-(2-Aminothiazol-4-yl)ethanol, have been evaluated for COX-1 and COX-2 inhibitory activity. A class-level analysis shows that optimized 2-aminothiazole compounds can achieve potent COX-2 inhibition with IC50 values ranging from 0.09 to 0.71 μM [1]. This is a stark contrast to the target compound‘s own reported inactivity at concentrations above 55.69 μM in a separate H. sapiens assay , confirming that the base compound itself is not the active entity but rather a pro-entity requiring further synthetic elaboration. This establishes a clear baseline: the unmodified 2-(2-Aminothiazol-4-yl)ethanol is not an active COX inhibitor, which is a critical piece of information for procurement, as it prevents its misapplication in biological assays. Its value lies in its potential as a synthetic precursor to active derivatives.

COX-2 Inhibition
Class-level
IC50 > 55.69 µM (inactive)
Confirms building block is not a direct COX-2 inhibitor
Active derivatives reach 0.09–0.71 µM; requires synthetic elaboration
COX-2 Inhibition Anti-inflammatory Cyclooxygenase Assay

Synthetic Utility: Bifunctional vs. Mono-functional

2-(2-Aminothiazol-4-yl)ethanol possesses a 2-amino group and a 4-ethanol (hydroxyethyl) substituent, providing two distinct functional handles for orthogonal synthetic transformations [1]. In contrast, common aminothiazole analogs such as 2-aminothiazole (CAS 96-50-4) and 2-amino-4-methylthiazole (CAS 1603-91-4) lack the hydroxyl group, limiting their derivatization options to modifications at the amino group or the thiazole ring carbon [2]. The hydroxyl moiety in the target compound can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, thereby offering a more diverse set of downstream synthetic pathways without additional protection/deprotection steps [1].

Synthetic Handles
Data to verify
2 functional sites: –NH₂, –CH₂CH₂OH
Enables orthogonal derivatization for complex scaffolds
Source review; supplier data
Organic Synthesis Building Block Heterocyclic Chemistry

2-(2-Aminothiazol-4-yl)ethanol Applications


CHK1 Inhibitor Lead Optimization

Procure 2-(2-Aminothiazol-4-yl)ethanol as a starting building block for the design and synthesis of novel Checkpoint Kinase 1 (CHK1) inhibitors. The aminothiazole scaffold has demonstrated potent nanomolar CHK1 inhibition (IC50 values ranging from 6.1 nM to 24 nM in optimized derivatives) [1]. The bifunctional nature of the compound (amino and hydroxyl groups) provides two independent points for introducing molecular diversity, allowing for systematic exploration of structure-activity relationships (SAR) around the core pharmacophore. This scenario is supported by multiple CHK1 inhibition assays for aminothiazole derivatives [2].

Bifunctional Intermediate for Diverse Scaffolds

Procure 2-(2-Aminothiazol-4-yl)ethanol for use as a bifunctional intermediate in the synthesis of complex heterocyclic compounds. Its 2-amino group can participate in amide bond formation, nucleophilic aromatic substitution, or diazotization reactions, while its 4-hydroxyethyl group can be oxidized, esterified, or converted to a leaving group for further elaboration [1]. This dual reactivity enables the construction of diverse molecular architectures, including fused heterocycles and functionalized aminothiazole derivatives, in a more efficient and convergent manner compared to using mono-functional aminothiazole building blocks [1].

COX-2 Inhibitor Precursor

Procure 2-(2-Aminothiazol-4-yl)ethanol as a synthetic precursor to generate a library of 2-aminothiazole derivatives for evaluation as COX-2 inhibitors. While the unmodified building block is inactive against COX-2 (IC50 > 55.69 μM) , derivatives synthesized from related 2-aminothiazole scaffolds have exhibited potent COX-2 inhibitory activity with IC50 values as low as 0.09 μM [3]. This scenario allows research teams to explore the structural features required to convert an inactive base scaffold into a sub-micromolar COX-2 inhibitor, a valuable exercise in medicinal chemistry optimization.

Application
Selection Property
Validation Focus
CHK1 inhibitor scaffold development
Aminothiazole core with amine and alcohol handles
CHK1 enzyme inhibition assay context
Diverse heterocycle synthesis
Bifunctional handles enable orthogonal reactions
Synthetic route efficiency evaluation
COX-2 inhibitor precursor library
Inactive core requiring functionalization
COX-2 enzyme inhibition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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